4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
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Overview
Description
4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and fluorine atoms attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The incorporation of the 2,4-dichlorobenzyl and 4-fluorophenyl groups is typically done through nucleophilic substitution reactions, where the pyrazole ring is reacted with the corresponding benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-(2,4-dichlorobenzyl)-3,5-diphenyl-1H-pyrazole
- 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
- 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 4-bromo-1-(2,4-dichlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H13BrCl2F2N2 |
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Molecular Weight |
494.2 g/mol |
IUPAC Name |
4-bromo-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C22H13BrCl2F2N2/c23-20-21(13-2-7-17(26)8-3-13)28-29(12-15-1-6-16(24)11-19(15)25)22(20)14-4-9-18(27)10-5-14/h1-11H,12H2 |
InChI Key |
YCNVSOWXFLPPHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F)Br)F |
Origin of Product |
United States |
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